molecular formula C7H13NO3 B2756015 Ethyl 2-(azetidin-3-yloxy)acetate CAS No. 1243389-12-9

Ethyl 2-(azetidin-3-yloxy)acetate

Cat. No.: B2756015
CAS No.: 1243389-12-9
M. Wt: 159.185
InChI Key: JSKRHXZUCULZGA-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-yloxy)acetate is a chemical compound featuring an ester-functionalized acetate chain linked to the 3-position of a compact, strained azetidine ring. This structure makes it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The azetidine ring is a sought-after scaffold in medicinal chemistry due to its contribution to favorable physicochemical properties in drug candidates. Researchers utilize this compound and its derivatives as key precursors in the synthesis of more complex molecules for scientific investigation. Potential research applications for this compound and its structural analogues, as explored in scientific studies, include serving as a core scaffold in the development of molecular inhibitors. For instance, bis-aryl ethers containing N-acyl azetidine have been investigated as irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and HER2, which are important targets in anti-tumor research . The mechanism of action for such inhibitors often involves irreversibly binding to the EGFR kinase domain , thereby modulating intracellular signal transduction pathways involved in cell proliferation and survival . Furthermore, heterocyclic compounds containing the azetidine moiety are frequently explored for their potential bioactivities, which may include antimicrobial and anticancer properties . The biological activity of a compound is highly dependent on its specific structure and substituents. The mechanism is typically driven by interactions with specific enzymatic targets or cellular receptors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(azetidin-3-yloxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-10-7(9)5-11-6-3-8-4-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKRHXZUCULZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine derivatives with ethyl bromoacetate. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azetidin-3-yloxy)acetate undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
Ethyl 2-(azetidin-3-yloxy)acetate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its azetidine ring structure allows for diverse chemical modifications, making it valuable in the development of novel materials and pharmaceuticals. For instance, the compound has been utilized in the preparation of azetidine derivatives that exhibit biological activity, such as anti-inflammatory and antibacterial properties .

Reactivity and Mechanism
The azetidine ring's inherent strain enhances its reactivity, enabling it to participate in various chemical reactions. This characteristic is exploited in synthetic pathways to create libraries of bioactive compounds. For example, reactions involving nucleophiles like potassium cyanide and sodium azide have yielded derivatives that are essential for drug development .

Pharmaceutical Development

Drug Discovery Potential
this compound is being investigated for its potential use in drug discovery. Its derivatives have shown promise as modulators of biological targets, including serotonin receptors and nicotinic acetylcholine receptors. These interactions are critical for developing treatments for conditions like depression and addiction .

Case Studies

  • Serotonin Receptor Modulators: Research has indicated that compounds derived from this compound can act as serotonin receptor modulators, which may be beneficial in treating serotonin-mediated diseases .
  • Nicotinic Ligands: Studies on related compounds have demonstrated their ability to reduce alcohol consumption in animal models, highlighting their potential in addressing addiction .

Industrial Applications

Material Synthesis
In addition to its pharmaceutical applications, this compound is utilized in the synthesis of materials with specific properties, such as polymers and catalysts. Its unique structural features allow for the design of materials that can be tailored for specific industrial applications .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Chemical Synthesis Building block for heterocycles; reactive due to ring strainSynthesis of anti-inflammatory and antibacterial agents
Pharmaceuticals Drug discovery; modulators of serotonin and nicotinic receptorsSerotonin receptor modulators; reduction of alcohol intake
Industry Material synthesis; development of polymers and catalystsTailored materials for specific industrial uses

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-yloxy)acetate involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine structure makes it reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Azetidine vs. Imidazole/Thiazolidinone: Azetidine’s smaller ring size (4-membered) introduces higher ring strain compared to 5-membered imidazole or thiazolidinone derivatives. This strain may enhance reactivity in nucleophilic or ring-opening reactions . The absence of sulfur (in thiazolidinones) or additional nitrogen atoms (in imidazoles) reduces electronic complexity but may limit interactions with biological targets .
  • Ether vs.

Biological Activity

Ethyl 2-(azetidin-3-yloxy)acetate is a compound of significant interest due to its unique azetidine structure, which imparts specific reactivity and potential biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring that contributes to its chemical reactivity. The ring strain associated with azetidines enhances their potential interactions with biological targets, making them valuable in medicinal chemistry and drug development.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine ring facilitates these interactions through:

  • Nucleophilic Attack : The strain in the azetidine structure allows for nucleophilic attack on electrophilic centers in biological molecules.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. This compound is posited to possess antibacterial and antifungal activities, potentially effective against various pathogens. For instance, related azetidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has explored the anti-inflammatory potential of azetidine derivatives. Compounds similar to this compound demonstrated significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers . The exact contribution of this compound to such effects requires further study.

Anticancer Potential

Emerging evidence suggests that this compound may exhibit anticancer properties. Studies on related compounds indicate that they induce apoptosis in cancer cells by promoting DNA fragmentation and nuclear condensation . This property may be linked to the compound's ability to interact with cellular pathways involved in cell growth and survival.

Case Studies

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityMechanism of Action
This compound Azetidine derivativeAntimicrobial, Anti-inflammatoryEnzyme inhibition
Mthis compound Azetidine derivativeModerate antimicrobialSimilar mechanism
Ethyl 2-(oxetan-3-yloxy)acetate Oxetane derivativeLimited data availableDifferent reactivity profile

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(azetidin-3-yloxy)acetate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between azetidin-3-ol derivatives and ethyl 2-bromoacetate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalytic bases like K₂CO₃ enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) improves purity . Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>98%) or GC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :
  • Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm connectivity (e.g., ester carbonyl at ~170 ppm, azetidine N–CH₂ at ~3.5–4.0 ppm) .
  • X-ray crystallography : Employ SHELX for structure refinement and Mercury CSD for visualizing packing motifs or hydrogen-bonding interactions . ORTEP-3 can generate thermal ellipsoid diagrams .
  • Computational studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze electron density distribution and frontier molecular orbitals .

Q. What safety protocols are critical when handling this compound and its precursors?

  • Guidelines :
  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and eye irritation from azetidine derivatives .
  • Avoid contact with strong oxidizers (risk of exothermic decomposition) .
  • Store in airtight containers at –20°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the azetidine ring influence the reactivity of this compound in nucleophilic reactions?

  • Mechanistic insights : The strained azetidine ring increases electrophilicity at the ester carbonyl, accelerating nucleophilic attack (e.g., by amines or Grignard reagents). Steric hindrance from the azetidine’s N-substituents can reduce reaction rates. Kinetic studies (e.g., monitoring by 1H^1 \text{H} NMR) and Hammett plots quantify electronic effects . Competing pathways (e.g., ring-opening vs. ester hydrolysis) require pH control (optimize at pH 7–9) .

Q. What strategies resolve contradictory data in crystallographic refinement of this compound derivatives?

  • Crystallographic troubleshooting :
  • For disordered azetidine rings, apply SHELXL restraints (DFIX, SIMU) to maintain geometry .
  • Use Mercury’s "Packing Similarity" tool to compare intermolecular interactions with analogous structures .
  • High-resolution data (d-spacing < 0.8 Å) and TWIN/BASF commands in SHELXL mitigate twinning issues .

Q. How can computational modeling predict the biological activity of this compound-based prodrugs?

  • In silico approaches :
  • Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., proteases or kinases).
  • Simulate metabolic pathways (CYP450 metabolism) using ADMET predictors.
  • Validate with QSAR models trained on azetidine-containing drug datasets .

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